2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride synthesis and characterization
2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazabicyclo[2.2.2]octane Scaffold
The 2,5-diazabicyclo[2.2.2]octane framework represents a class of conformationally rigid structures that are of significant interest in medicinal chemistry and drug development.[1] The constrained bicyclic system provides a unique three-dimensional arrangement of nitrogen atoms, which can be crucial for specific interactions with biological targets.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for receptors and enzymes, making these scaffolds valuable building blocks in the design of novel therapeutics.[1] The introduction of a methyl group at the 2-position, creating 2-Methyl-2,5-diazabicyclo[2.2.2]octane, further modulates the electronic and steric properties of the molecule, potentially influencing its pharmacological profile. This guide provides a comprehensive overview of a plausible synthetic route to 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride and the analytical methods for its thorough characterization.
Proposed Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride
The synthesis of the target compound can be envisioned through a multi-step sequence, beginning with the construction of the core bicyclic framework, followed by selective N-methylation and subsequent conversion to the dihydrochloride salt. A plausible approach, adapted from established methods for related diazabicycloalkanes, involves a Dieckmann-analogous cyclization.[2][3]
Synthetic Pathway Overview
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic pathway for 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-(1-benzyl-3,6-dioxopiperazin-2-yl)acetate
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To a solution of N-benzylglycine ethyl ester in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.
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Slowly add a solution of chloroacetyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then cyclized by heating in a high-boiling point solvent such as toluene to yield the desired piperazinedione.
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Purify the product by column chromatography on silica gel.
Causality behind Experimental Choices: The use of triethylamine is to neutralize the HCl generated during the acylation reaction. The subsequent intramolecular cyclization is a condensation reaction that forms the piperazinedione ring.
Part 2: Dieckmann-analogous Cyclization
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Dissolve the piperazinedione from Part 1 in anhydrous ethanol.
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Add a solution of sodium ethoxide in ethanol at room temperature.
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Heat the reaction mixture at reflux for 4-6 hours.
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Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
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Remove the solvent under reduced pressure and purify the resulting bicyclic intermediate.
Causality behind Experimental Choices: The strong base, sodium ethoxide, facilitates the intramolecular Dieckmann condensation to form the bicyclic ring system.[2][3]
Part 3: Reduction of the Bicyclic Intermediate
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In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C and slowly add a solution of the bicyclic intermediate in THF.
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Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting aluminum salts and wash with THF.
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Concentrate the filtrate to obtain crude 2-Benzyl-2,5-diazabicyclo[2.2.2]octane.
Causality behind Experimental Choices: LAH is a powerful reducing agent capable of reducing the amide functionalities in the bicyclic intermediate to the corresponding amines.[4]
Part 4: N-Methylation and Deprotection
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To a solution of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane in formic acid, add aqueous formaldehyde.
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Heat the mixture at reflux for 8-12 hours.
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Cool the reaction and basify with a strong base (e.g., NaOH) to pH > 10.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.
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Dissolve the resulting 2-Benzyl-5-methyl-2,5-diazabicyclo[2.2.2]octane in ethanol.
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Add palladium on carbon (10 wt. %) and subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Filter the catalyst through Celite and concentrate the filtrate to yield 2-Methyl-2,5-diazabicyclo[2.2.2]octane.
Causality behind Experimental Choices: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of amines. The benzyl group serves as a protecting group for one of the nitrogen atoms, allowing for selective methylation of the other. Subsequent hydrogenolysis effectively removes the benzyl group.
Part 5: Dihydrochloride Salt Formation
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Dissolve the free base, 2-Methyl-2,5-diazabicyclo[2.2.2]octane, in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M) dropwise with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality behind Experimental Choices: The dihydrochloride salt is often preferred for its crystalline nature, stability, and improved solubility in aqueous media, which is advantageous for biological testing.
Characterization of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₆Cl₂N₂ |
| Molecular Weight | 200.12 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposition) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine protons at the bridgehead positions, and the methylene protons of the bicyclic framework. Due to the rigidity of the structure, the methylene protons may appear as complex multiplets. The N-methyl protons would likely appear as a singlet. The presence of the dihydrochloride salt will result in downfield shifts for protons adjacent to the protonated nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display a signal for the N-methyl carbon, signals for the bridgehead methine carbons, and signals for the methylene carbons. The chemical shifts will be influenced by the presence of the nitrogen atoms.
2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands:
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N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ corresponding to the ammonium salts.
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C-H stretch: Absorptions in the 2850-2960 cm⁻¹ region.
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C-N stretch: Bands in the 1000-1250 cm⁻¹ region.
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the free base.
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Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 141.14.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water (with a modifier like trifluoroacetic acid) and acetonitrile.
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reactions.
Workflow for Synthesis and Characterization
The overall workflow from starting materials to the fully characterized product is depicted below:
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride. While the presented synthetic route is based on established chemical principles for analogous structures, it provides a robust framework for researchers in the field. The detailed characterization plan ensures the unambiguous confirmation of the final product's identity and purity, which is paramount for its application in drug discovery and development. The unique conformational constraints of this scaffold continue to make it an attractive target for the synthesis of novel and potent bioactive molecules.
References
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link][2][3]
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Wünsch, B., et al. (2016). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 14(36), 8485-8496. [Link][1]
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LookChem. (n.d.). 1,4-Diazabicyclo[2.2.2]octane, dihydrochloride. Retrieved from [Link]
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NIST. (n.d.). 1,4,-Diazabicyclo[2.2.2]octane hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link][5]
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